REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([OH:10])=O)[N:6]=1.[CH3:11][CH2:12][N:13]=[C:14]=NCCCN(C)C.C(NC)C>CN(C1C=CN=CC=1)C.CN(C=O)C>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([N:13]([CH2:12][CH3:11])[CH3:14])=[O:10])[N:6]=1
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)CC(=O)O
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.99 mL
|
Type
|
reactant
|
Smiles
|
C(C)NC
|
Name
|
|
Quantity
|
270 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatrography on silica gel using 2% and 5% methanol/ethyl acetate as eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)CC(=O)N(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |